Bromo-2'-deoxyuridine oce phosphoramidite
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Overview
Description
Bromo-2’-deoxyuridine oce phosphoramidite is a synthetic nucleoside analogue that is structurally similar to thymidine. It is commonly used in scientific research to study cell proliferation, DNA synthesis, and various cellular processes. This compound is particularly valuable in the fields of molecular biology, biochemistry, and medical research due to its ability to be incorporated into DNA during replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-2’-deoxyuridine oce phosphoramidite typically involves the bromination of 2’-deoxyuridine followed by the protection of the hydroxyl groups and subsequent phosphoramidite formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in an organic solvent such as acetonitrile or dichloromethane. The protected nucleoside is then reacted with a phosphoramidite reagent to form the final product .
Industrial Production Methods
Industrial production of Bromo-2’-deoxyuridine oce phosphoramidite follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings to streamline the production process and maintain consistency .
Chemical Reactions Analysis
Types of Reactions
Bromo-2’-deoxyuridine oce phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The phosphoramidite group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while hydrolysis results in the formation of the corresponding deprotected nucleoside .
Scientific Research Applications
Bromo-2’-deoxyuridine oce phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogues.
Biology: Employed in cell proliferation assays to label dividing cells and track DNA synthesis.
Medicine: Utilized in cancer research to study the effects of DNA replication inhibitors and radiosensitizers.
Industry: Applied in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Bromo-2’-deoxyuridine oce phosphoramidite exerts its effects by being incorporated into DNA during the S phase of the cell cycle. Once incorporated, it can be detected using specific antibodies, allowing researchers to track cell proliferation and DNA synthesis. The bromine atom in the compound can also act as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: A closely related compound used for similar applications.
5-Iodo-2’-deoxyuridine: Another halogenated nucleoside analogue with similar properties.
5-Chloro-2’-deoxyuridine: A less commonly used analogue with similar applications.
Uniqueness
Bromo-2’-deoxyuridine oce phosphoramidite is unique due to its specific incorporation into DNA and its ability to be used in a wide range of applications, from basic research to clinical studies. Its versatility and effectiveness in labeling proliferating cells make it a valuable tool in various scientific disciplines .
Properties
CAS No. |
142246-64-8 |
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Molecular Formula |
C39H46BrN4O8P |
Molecular Weight |
809.7 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H46BrN4O8P/c1-26(2)44(27(3)4)53(50-22-10-21-41)52-34-23-36(43-24-33(40)37(45)42-38(43)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H,42,45,46)/t34-,35+,36+,53?/m0/s1 |
InChI Key |
VWNYGIQUZLZCRC-QMTPQUJBSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)Br |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)Br |
Origin of Product |
United States |
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